molecular formula C53H74N2O14P2 B138506 3dTDP-Pyrdg CAS No. 141848-06-8

3dTDP-Pyrdg

Cat. No. B138506
CAS RN: 141848-06-8
M. Wt: 1025.1 g/mol
InChI Key: MQGGXSSNCXZTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3dTDP-Pyrdg is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and various biochemical and physiological effects, making it an interesting topic for further investigation.

Mechanism of Action

The mechanism of action of 3dTDP-Pyrdg is not fully understood, but it is believed to involve the modulation of protein-protein interactions. Specifically, it has been shown to bind to a specific site on the target protein, which can alter its conformation and affect its interactions with other proteins. This can lead to downstream effects on cellular processes and signaling pathways.
Biochemical and Physiological Effects:
3dTDP-Pyrdg has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of specific proteins, which can affect cellular processes such as cell growth, differentiation, and apoptosis. Additionally, it has been shown to have potential anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3dTDP-Pyrdg in lab experiments is its ability to modulate protein-protein interactions, which can be useful for studying various cellular processes and signaling pathways. Additionally, its unique mechanism of action and potential applications in drug discovery make it an interesting compound for further investigation. However, one limitation of using 3dTDP-Pyrdg is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 3dTDP-Pyrdg. One direction is to further investigate its mechanism of action and how it modulates protein-protein interactions. Additionally, it would be interesting to study its potential applications in drug discovery and development, particularly for diseases such as cancer and inflammation. Furthermore, it may be useful to explore alternative synthesis methods that could make the compound more accessible for lab experiments.

Synthesis Methods

The synthesis of 3dTDP-Pyrdg involves the use of various chemical reagents and procedures. The compound is typically synthesized using a multi-step process that involves the use of a pyridine derivative and a tert-butyl ester. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

3dTDP-Pyrdg has been studied for its potential applications in scientific research. It has been shown to have various properties that make it useful for studying cellular processes and signaling pathways. Specifically, it has been studied for its ability to modulate protein-protein interactions, which are important for many cellular processes. Additionally, it has been shown to have potential applications in drug discovery and development.

properties

CAS RN

141848-06-8

Product Name

3dTDP-Pyrdg

Molecular Formula

C53H74N2O14P2

Molecular Weight

1025.1 g/mol

IUPAC Name

[3-[hydroxy-[hydroxy-[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl]oxy-2-(10-pyren-1-yldecanoyloxy)propyl] tetradecanoate

InChI

InChI=1S/C53H74N2O14P2/c1-3-4-5-6-7-8-9-10-13-16-19-25-48(56)64-36-45(38-66-71(62,63)69-70(60,61)65-37-44-32-34-47(67-44)55-35-39(2)52(58)54-53(55)59)68-49(57)26-20-17-14-11-12-15-18-22-40-27-28-43-30-29-41-23-21-24-42-31-33-46(40)51(43)50(41)42/h21,23-24,27-31,33,35,44-45,47H,3-20,22,25-26,32,34,36-38H2,1-2H3,(H,60,61)(H,62,63)(H,54,58,59)

InChI Key

MQGGXSSNCXZTHC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1CCC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCCCCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1CCC(O1)N2C=C(C(=O)NC2=O)C)OC(=O)CCCCCCCCCC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3

synonyms

3'-deoxythymidine diphosphate 1-myristoyl-2-(10-pyren-1-yl-decanoyl)glycerol
3dTDP-pyrDG

Origin of Product

United States

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